molecular formula C14H18BClO4 B6358159 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate CAS No. 1334019-92-9

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate

Cat. No.: B6358159
CAS No.: 1334019-92-9
M. Wt: 296.55 g/mol
InChI Key: RRWXWRCAEZWWCE-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate is a boronate-containing chlorocarbonate derivative. It is synthesized via the reaction of (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol with phosgene or triphosgene in anhydrous dioxane or toluene under inert conditions . The compound’s structure is confirmed by <sup>1</sup>H NMR (e.g., aromatic protons at 7.83 and 7.38 ppm, benzyl CH2 at 5.31 ppm, and methyl groups at 1.35 ppm) and <sup>13</sup>C NMR spectroscopy . Its primary application lies in prodrug activation and targeted therapeutic delivery, where the chlorocarbonate group enables covalent modification of biomolecules (e.g., proteins) for controlled release under oxidative conditions .

Properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)9-18-12(16)17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWXWRCAEZWWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Pathway

The primary route for synthesizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate involves the reaction of (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol with phosgene (COCl₂). This method, adapted from established protocols for chloroformate synthesis, proceeds via nucleophilic acyl substitution.

Reaction Scheme:

(4-(Pinacolatoboryl)phenyl)methanol+COCl24-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate+HCl\text{(4-(Pinacolatoboryl)phenyl)methanol} + \text{COCl}_2 \rightarrow \text{this compound} + \text{HCl}

The reaction is typically conducted in anhydrous p-dioxane under inert atmospheric conditions to mitigate moisture sensitivity. Phosgene, introduced as a 20% solution in toluene, is used in stoichiometric excess (2.0 equivalents) to ensure complete conversion of the benzyl alcohol precursor.

Reaction Conditions and Optimization

Solvent and Temperature

The choice of p-dioxane as the solvent optimizes reagent solubility while stabilizing reactive intermediates. The reaction proceeds at ambient temperature (20–25°C) over 20–24 hours, balancing reaction efficiency with safety considerations.

Workup and Purification

Post-reaction, volatiles are removed under reduced pressure, and residual phosgene is neutralized by repeated azeotropic distillation with benzene. The crude product is stored in dichloromethane over anhydrous sodium sulfate to prevent hydrolysis.

Table 1: Standard Reaction Parameters

ParameterValue
Solventp-Dioxane
Phosgene Equivalents2.0
Temperature20–25°C
Reaction Time20–24 hours
WorkupBenzene azeotrope, Na₂SO₄ drying

Analytical Characterization

Spectroscopic Data

The product is characterized by ¹H NMR , ¹³C NMR , and IR spectroscopy , confirming the integrity of the boronate ester and chloroformate functionalities.

¹H NMR (400 MHz, C₆D₆):

  • δ 1.11 (s, 12H, pinacol methyl groups)

  • δ 4.60 (s, 2H, benzyl CH₂)

  • δ 6.95 (d, J = 8.1 Hz, 2H, aromatic protons)

  • δ 8.02 (d, J = 8.0 Hz, 2H, aromatic protons)

¹³C NMR (100 MHz, C₆D₆):

  • δ 150.3 (carbonyl carbon)

  • δ 136.6, 135.6, 128.1 (aromatic carbons)

  • δ 83.9 (boronate ester quaternary carbon)

  • δ 73.1 (benzyl CH₂)

IR (neat):

  • 1715 cm⁻¹ (C=O stretch)

  • 1362 cm⁻¹ (B-O symmetric stretch)

  • 1217 cm⁻¹ (C-Cl stretch)

Applications and Downstream Utility

Role in Carbamate Synthesis

The compound serves as a key electrophile in synthesizing α-alkoxy carbamates via zirconium-mediated nitrile hydrozirconation. For example, treatment with Cp₂Zr(H)Cl and nitriles yields iminozirconocene intermediates, which react with alcohols to form carbamates.

Suzuki-Miyaura Coupling

The boronate ester moiety enables cross-coupling with aryl halides under palladium catalysis, facilitating access to biaryl structures prevalent in pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for Suzuki-Miyaura coupling

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), toluene

    Conditions: Inert atmosphere, controlled temperature (0-50°C)

Major Products

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Synthetic Organic Chemistry

One of the primary applications of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate is as an intermediate in the synthesis of various organic compounds. It can be used in:

  • Cross-Coupling Reactions : The compound can serve as a boronic acid equivalent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
  • Functionalization of Aromatic Compounds : It facilitates the introduction of functional groups onto aromatic rings through nucleophilic substitution reactions.

Materials Science

The compound's boron functionality allows it to be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. It can be utilized in:

  • Polymer Synthesis : Used as a building block for creating boron-containing polymers with specific properties.
  • Nanocomposites : Its incorporation into nanomaterials can improve the dispersion and interaction of fillers within polymer matrices.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have potential applications in drug development due to their ability to modulate biological activity:

  • Anticancer Agents : Boron-containing compounds have been explored for their potential as anticancer agents through mechanisms involving the inhibition of specific enzymes.
  • Targeted Drug Delivery : The ability to modify the compound's structure allows for the development of targeted delivery systems for therapeutic agents.

Case Studies

Several studies highlight the practical applications of this compound:

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in a Suzuki-Miyaura coupling reaction to synthesize various biaryl compounds with high yields and selectivity. The reaction conditions were optimized for temperature and catalyst type to achieve maximum efficiency.

Case Study 2: Development of Boron-Based Polymers

Research focused on incorporating this compound into polycarbonate matrices showed significant improvements in thermal stability and mechanical properties. The boron content was linked to enhanced resistance against thermal degradation.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The boronate group can undergo transmetalation with palladium catalysts, facilitating Suzuki-Miyaura coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ in substituents on the benzyl or aryl ring, influencing reactivity, stability, and applications:

Compound Name Functional Group Key Structural Features Applications References
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate Chlorocarbonate (-OCOCl) Reactive chlorocarbonate for covalent coupling Prodrug synthesis, targeted therapies
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Carboxylic acid (-COOH) High thermal stability (mp 227–232°C) Suzuki coupling intermediates
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Nitrile (-CN) Lower melting point (mp 94–99°C) Cross-coupling reactions
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate Carbamate (-NHCOO<sup>t</sup>Bu) Stable protective group Peptide/protected amine synthesis
Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Ester (-COOEt) and chloro Electrophilic for nucleophilic substitution Pharmaceutical intermediates

Reactivity and Stability

  • Chlorocarbonate vs. Carboxylic Acid/Nitrile: The chlorocarbonate group in this compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling rapid conjugation under mild conditions. In contrast, benzoic acid and benzonitrile derivatives are more stable and serve as cross-coupling precursors in Suzuki-Miyaura reactions .
  • Stability in Biological Systems :
    The chlorocarbonate’s sensitivity to hydrolysis necessitates anhydrous handling, whereas carbamate (e.g., tert-butyl carbamate) and morpholine derivatives (e.g., 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine) exhibit enhanced stability for prolonged storage .

Commercial Availability and Cost

  • Carbonochloridate Precursor: (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol costs ¥2,800/1g (TCI Chemicals) .
  • Benzoic Acid : ¥3,700/1g (Kanto Reagents) .
  • tert-Butyl Carbamate : ¥140/1g (Shanghai Haohong) .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via a multi-step process involving Suzuki-Miyaura coupling or chlorocarbonylation. A common approach involves reacting a boronic ester precursor (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol) with phosgene or thiophosgene under anhydrous conditions. Key parameters include:

  • Catalyst system : Palladium catalysts (e.g., [Pd(dppf)Cl₂]) with triethylamine as a base, as seen in analogous dioxaborolane syntheses .
  • Solvent : 1,4-dioxane or ethyl acetate for optimal solubility .
  • Temperature : Room temperature to 80°C, with inert atmosphere (N₂/Ar) to prevent hydrolysis of the carbonochloridate group.
    Yield optimization (reported up to 70–85%) requires strict moisture control and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers characterize this compound, and what spectral data are critical for confirming purity?

Methodological Answer: Essential characterization techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.3–1.4 ppm (tetramethyl groups on dioxaborolane) and δ 4.6–5.2 ppm (benzyl carbonochloridate CH₂) .
    • ¹³C NMR : B-O bonding confirmed by signals near 85–90 ppm .
  • FT-IR : C=O stretch (~1770 cm⁻¹) and B-O (∼1350 cm⁻¹) .
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ expected ~321.1 m/z) .
    Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS for residual solvents .

Q. What are the primary applications of this compound in medicinal chemistry or materials science?

Methodological Answer: The compound serves as a versatile intermediate:

  • Medicinal chemistry : Carbonochloridate group enables covalent conjugation to amines/hydroxyls in drug candidates (e.g., prodrugs or antibody-drug conjugates). The boronic ester moiety facilitates Suzuki coupling for aryl-aryl bond formation .
  • Materials science : Used to synthesize boron-containing polymers for optoelectronic devices. For example, copolymerization with thiophene derivatives enhances charge transport properties .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions, and what contradictions exist between theoretical and experimental data?

Methodological Answer: DFT calculations (e.g., Gaussian 09) model the electron-deficient nature of the carbonochloridate group, which increases electrophilicity at the benzyl carbon. However, experimental studies show competing hydrolysis under aqueous conditions, reducing coupling efficiency. Key strategies to resolve discrepancies:

  • Solvent choice : Use aprotic solvents (THF, DMF) to stabilize the transition state .
  • Additives : Molecular sieves or anhydrous MgSO₄ mitigate hydrolysis .
    Contradictory reports on regioselectivity (para vs. ortho substitution) highlight the need for kinetic vs. thermodynamic control studies .

Q. How do structural analogs with varying substituents (e.g., chloro, methoxy) impact the compound’s reactivity and biological activity?

Methodological Answer: Substituents alter electronic and steric properties:

Analog Key Feature Impact
4-Chloro derivative (CAS 474709-76-7)Electron-withdrawing ClEnhances electrophilicity, improves Suzuki coupling yields (~20% increase) .
4-Methoxy derivativeElectron-donating OMeReduces hydrolysis but lowers reactivity in acylation reactions .
Biological activity correlates with lipophilicity: Chloro derivatives show improved cell permeability in prodrug assays .

Q. What protocols mitigate risks when handling this compound, given conflicting safety data in literature?

Methodological Answer: Conflicting GHS classifications (e.g., H315 vs. no hazard ) necessitate precautionary measures:

  • Handling : Use glove boxes or Schlenk lines under inert atmosphere.
  • PPE : Nitrile gloves, safety goggles, and respirators with organic vapor cartridges .
  • Storage : Amber glass bottles at –20°C, desiccated with silica gel .
    Contradictions arise from purity variations; always validate via SDS from suppliers like Thermo Scientific .

Q. How can researchers troubleshoot low yields in carbonochloridate-mediated acylation reactions?

Methodological Answer: Common issues and solutions:

  • Problem : Hydrolysis of carbonochloridate.
    Fix : Use anhydrous solvents (e.g., distilled THF) and molecular sieves .
  • Problem : Competing side reactions (e.g., dimerization).
    Fix : Lower reaction temperature (0–5°C) and slow reagent addition .
  • Problem : Poor nucleophile activation.
    Fix : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation rates .

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